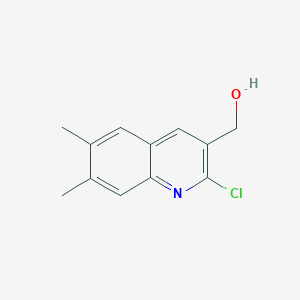

2-Chloro-6,7-dimethylquinoline-3-methanol

Description

Overview of Nitrogen-Containing Heterocyclic Compounds in Chemical Research

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry. nih.gov These are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. Their structural motifs are widespread in nature, forming the core of essential biomolecules such as the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA, vitamins, and a vast array of alkaloids like morphine and nicotine. nih.govmdpi.com

In the realm of pharmaceutical sciences, the prevalence of these compounds is remarkable; over 75% of drugs approved by the FDA feature nitrogen-containing heterocyclic moieties. nih.gov Their unique chemical properties, including the ability of the nitrogen heteroatom to accept or donate protons and participate in various interactions, make them ideal scaffolds for drug design. nih.gov Consequently, these compounds exhibit a wide spectrum of pharmacological activities, leading to their use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.com Beyond medicine, their applications are diverse, ranging from agrochemicals and dyes to corrosion inhibitors and polymers. openmedicinalchemistryjournal.com

Significance of the Quinoline (B57606) Nucleus in Organic Synthesis and Derived Structures

Among the myriad of nitrogen-containing heterocycles, the quinoline nucleus holds a position of particular importance. researchgate.net Quinoline is a heterocyclic aromatic compound with the chemical formula C₉H₇N, structurally consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This scaffold is not only a component of numerous biologically active natural products, particularly alkaloids like quinine, but is also considered a "privileged structure" in medicinal chemistry. researchgate.netwikipedia.org

The versatility of the quinoline ring has made it a fundamental building block in the synthesis of a wide range of functional molecules. numberanalytics.com Several classic named reactions in organic chemistry, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are dedicated to constructing the quinoline core, highlighting its foundational role in synthetic chemistry. numberanalytics.compharmaguideline.com Derivatives of quinoline have found critical applications as pharmaceuticals, most notably as antimalarial drugs including quinine, chloroquine, and mefloquine. wikipedia.org Furthermore, they are utilized in the manufacturing of dyes, agrochemicals like pesticides, and as solvents and reagents in organic synthesis. numberanalytics.comwikipedia.org

Contextualization of Substituted Quinoline Methanol (B129727) Derivatives

Substituted quinoline methanol derivatives are a specific class of compounds characterized by a methanol group (-CH₂OH) attached to the quinoline core. ontosight.ai These compounds are of significant interest in medicinal chemistry, as the strategic placement of various substituents on the quinoline ring system can modulate their biological activity. nih.gov

Research into this class of molecules often involves the systematic variation of side chains to enhance potency or reduce undesirable effects. nih.gov A prominent example is the development of analogues of mefloquine, a well-known antimalarial drug that is structurally a quinoline methanol. nih.govmdpi.com Studies on these derivatives have shown that modifications to the side chain are critical for their biological activity. nih.gov These compounds serve as key intermediates for developing new therapeutic agents, leveraging the proven bioactivity of the quinoline scaffold. ontosight.ai

Research Scope Focusing on 2-Chloro-6,7-dimethylquinoline-3-methanol

The specific compound, this compound, is a distinct member of the substituted quinoline methanol family. It features a chloro group at the 2-position, two methyl groups at the 6- and 7-positions, and a methanol group at the 3-position of the quinoline nucleus.

Based on available scientific literature, this compound is primarily utilized as a synthetic intermediate or a building block in the fields of medicinal chemistry, organic synthesis, and materials research. synhet.com Its structure provides a platform for further chemical modifications to create more complex molecules for various research applications. The physical and chemical properties of this compound are summarized in the table below, based on computed data. nih.govuni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2-chloro-6,7-dimethylquinolin-3-yl)methanol |

| CAS Number | 333408-44-9 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Monoisotopic Mass | 221.06075 Da |

| Topological Polar Surface Area | 33.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| XLogP3 (Predicted) | 3.0 |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Chloroquine |

| Mefloquine |

| Morphine |

| Nicotine |

| Pyridine |

| Purine |

| Pyrimidine |

| Quinoline |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6,7-dimethylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHRDDVYXFKXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357712 | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-44-9 | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 333408-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6,7 Dimethylquinoline 3 Methanol

Retrosynthetic Strategies for the 2-Chloro-6,7-dimethylquinoline-3-methanol Core

The 2-chloro-3-formylquinoline scaffold is commonly synthesized via the Vilsmeier-Haack reaction. ijsr.netniscpr.res.inchemijournal.com This approach would involve the reaction of an appropriately substituted acetanilide (B955), in this case, N-(3,4-dimethylphenyl)acetamide, with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide).

The precursor, N-(3,4-dimethylphenyl)acetamide, can be readily prepared from 3,4-dimethylaniline (B50824) through a standard acylation reaction with acetic anhydride (B1165640) or acetyl chloride. nih.govontosight.ai This retrosynthetic pathway provides a clear and feasible route to the target molecule, starting from commercially available materials.

| Target Molecule | Key Intermediate | Precursor | Starting Material |

| This compound | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603) | N-(3,4-Dimethylphenyl)acetamide | 3,4-Dimethylaniline |

Synthesis of the 2-Chloro-6,7-dimethylquinoline Backbone

The formation of the quinoline (B57606) ring is a critical step in the synthesis of this compound. Various classical methods for quinoline synthesis can be adapted for this purpose, each with its own set of advantages and required precursors.

The primary precursor for the most direct synthesis of the 2-chloro-6,7-dimethylquinoline backbone is a halogenated and dimethyl-substituted aniline (B41778). Specifically, 3,4-dimethylaniline is a key starting material. nih.gov This compound can be subjected to various reactions to introduce the necessary functionalities for subsequent cyclization. For the widely used Vilsmeier-Haack approach, the aniline is first converted to N-(3,4-dimethylphenyl)acetamide. niscpr.res.inchemijournal.com

The synthesis of substituted anilines, in general, can be achieved through the nitration of the corresponding aromatic compound followed by reduction. For instance, the synthesis of N,N-dimethylaniline can be accomplished by heating aniline with methanol (B129727) and sulfuric acid under pressure. chemicalbook.com While not directly applicable to the synthesis of 3,4-dimethylaniline, this illustrates a general principle for aniline synthesis.

Several named reactions are instrumental in the formation of the quinoline ring system. jptcp.com These reactions typically involve the condensation of an aniline with a carbonyl compound, followed by cyclization and dehydration.

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene (B1212753) group (e.g., a ketone or an aldehyde) to form a quinoline. wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be catalyzed by acids or bases. wikipedia.orgnih.gov

For the synthesis of a 2-chloro-6,7-dimethylquinoline backbone via a Friedländer approach, a hypothetical precursor would be 2-amino-4,5-dimethylbenzaldehyde (B6164691) or a related ketone. This would then be reacted with a two-carbon component that could introduce the chloro and methanol-precursor functionalities at the 2- and 3-positions. However, the availability of the required substituted 2-aminobenzaldehyde can be a limiting factor. researchgate.net

There are two primary mechanisms proposed for the Friedländer synthesis. One involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.orgresearchgate.net

| Catalyst Type | Examples |

| Acidic | Trifluoroacetic acid, p-toluenesulfonic acid, iodine, Lewis acids wikipedia.org |

| Basic | Piperidine, sodium ethoxide, potassium hydroxide (B78521) researchgate.net |

The Povarov reaction is a [4+2] cycloaddition reaction between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.govrsc.orgsci-rad.com This multicomponent approach offers a convergent route to highly substituted quinolines.

To apply the Povarov reaction to the synthesis of the 2-chloro-6,7-dimethylquinoline backbone, one could envision a reaction between 3,4-dimethylaniline, an appropriate aldehyde, and an alkene that would ultimately lead to the desired substitution pattern. The challenge lies in selecting the appropriate alkene and aldehyde to introduce the chloro and eventual methanol groups at the correct positions.

The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.orgquimicaorganica.org Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline (B1666331) (Conrad-Limpach) or a 2-hydroxyquinoline (B72897) (Knorr) can be obtained. wikipedia.orgscribd.comwikipedia.org For the synthesis of a precursor to our target molecule, 3,4-dimethylaniline could be reacted with a suitable β-ketoester. The resulting 4-hydroxy-6,7-dimethylquinoline could then be subjected to chlorination and further functionalization.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.orgresearchgate.net To generate a 6,7-dimethylquinoline (B181126) backbone using this method, 3,4-dimethylaniline would be reacted with a β-diketone. The choice of the β-diketone would determine the substituents at the 2- and 4-positions of the resulting quinoline. wikipedia.org

| Reaction | Aniline Precursor | Carbonyl Precursor | Primary Product Type |

| Conrad-Limpach | 3,4-Dimethylaniline | β-ketoester | 4-Hydroxy-6,7-dimethylquinoline |

| Knorr | 3,4-Dimethylaniline | β-ketoester | 2-Hydroxy-6,7-dimethylquinoline |

| Combes | 3,4-Dimethylaniline | β-diketone | 2,4-Disubstituted-6,7-dimethylquinoline |

Cyclization Reactions for Quinoline Ring Formation

Green Chemistry Protocols for Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline scaffolds to mitigate environmental impact. nih.gov These protocols focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Key strategies include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. nih.govtandfonline.com

Microwave-assisted synthesis (MAS) has emerged as a powerful tool, significantly accelerating reaction times and often improving yields compared to conventional heating methods. ijpsjournal.comsemanticscholar.org For instance, microwave irradiation has been successfully applied to variations of the Skraup synthesis, a classic method for preparing quinolines. semanticscholar.org Similarly, ultrasound irradiation offers another energy-efficient alternative that can promote reactions and lead to high yields in shorter durations. nih.gov

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of these protocols. Water, being non-toxic and readily available, is an ideal green solvent for many quinoline synthesis reactions, such as the p-toluenesulfonic acid-catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones. tandfonline.com Ionic liquids and deep eutectic solvents (DESs) are also gaining traction as environmentally friendly reaction media due to their low volatility and potential for recyclability. ijpsjournal.comnih.gov Furthermore, solvent-free, or "neat," reaction conditions represent an ideal green approach by completely eliminating solvent waste. nih.gov

Metal-Catalyzed and Catalyst-Free Quinoline Synthesis

The synthesis of the quinoline ring is dominated by both metal-catalyzed and catalyst-free approaches, which offer diverse pathways to this important heterocyclic scaffold. ias.ac.in

Metal-Catalyzed Synthesis: Transition-metal catalysis holds a prominent position in the synthesis of complex quinoline derivatives due to its efficiency and versatility. ias.ac.in A wide array of metals, including palladium (Pd), copper (Cu), iron (Fe), cobalt (Co), nickel (Ni), rhodium (Rh), and silver (Ag), have been employed to catalyze various cyclization and annulation reactions. mdpi.comnih.gov These methods often proceed via C-H bond activation, a step- and atom-economical strategy for building molecular complexity. nih.govrsc.org For example, copper-catalyzed one-pot strategies involving C-H functionalization have been developed, using molecular oxygen as a green oxidant. ias.ac.in Nickel-catalyzed dehydrogenative condensation processes also provide a sustainable route to polysubstituted quinolines from readily available alcohols. organic-chemistry.org

| Catalyst Type | Reaction Example | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Aerobic oxidative cyclization | Uses green oxidant (O2), economical | ias.ac.inmdpi.com |

| Palladium (Pd) | Oxidative cyclization of aryl allyl alcohol and aniline | High yield, tolerates diverse functional groups | nih.govmdpi.com |

| Iron (Fe) | Catalyzed C-2 alkenylation of quinoline-N-oxide | Greener approach, forms H2O as sole byproduct | rsc.org |

| Cobalt (Co) | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones | Mild conditions, ligand-free, cost-effective | mdpi.comorganic-chemistry.org |

| Nickel (Ni) | Dehydrogenative coupling from 2-aminobenzyl alcohol | Sustainable, mild reaction temperatures | organic-chemistry.org |

Catalyst-Free Synthesis: In parallel, numerous catalyst-free methods have been established, offering advantages such as avoiding metal contamination in the final product and reducing costs. rsc.org These reactions are often promoted by simple reagents or specific reaction conditions. nih.gov Molecular iodine, for instance, is an inexpensive and eco-friendly catalyst used in one-pot protocols for quinoline synthesis. rsc.org Some reactions can proceed without any catalyst at all, such as the reaction of a carbaldehyde with a substituted aniline at room temperature, which can provide excellent yields in a short time. nih.gov Additionally, microwave-assisted, catalyst-free, three-component synthesis of quinoline derivatives has been reported, highlighting a rapid and efficient approach. acs.org These metal-free strategies are considered green chemical processes that can achieve high atom efficiency. nih.govnih.gov

Introduction of the Hydroxymethyl Moiety at C-3 Position

The introduction of the hydroxymethyl group at the C-3 position of the 2-chloro-6,7-dimethylquinoline core is typically achieved through a two-step sequence involving formylation followed by reduction.

Formylation of the Quinoline Ring to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of activated aromatic and heteroaromatic compounds, including quinolines. rsc.org This reaction introduces a formyl group (-CHO) onto the quinoline ring, specifically at the C-3 position, to yield the intermediate 2-chloro-6,7-dimethylquinoline-3-carbaldehyde.

The process involves treating an N-arylacetamide, in this case, N-(2,3-dimethylphenyl)acetamide, with a Vilsmeier reagent. nih.gov The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF). nih.govnih.gov The reaction mixture is heated, and upon completion, quenching with ice-water precipitates the crude carbaldehyde product, which can then be purified by recrystallization. nih.govresearchgate.net This method simultaneously achieves cyclization to form the quinoline ring, chlorination at the C-2 position, and formylation at the C-3 position in a single pot.

Reduction of the Aldehyde Functionality to the Corresponding Alcohol

The subsequent step involves the selective reduction of the aldehyde functionality of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde to the primary alcohol, this compound. A common and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov

The reduction of the analogous compound, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), has been successfully carried out using sodium borohydride in the presence of a catalytic amount of montmorillonite (B579905) K-10 clay under microwave irradiation. nih.gov This method is rapid, with the reaction completing in minutes. The product alcohol is then isolated and purified using standard techniques like column chromatography. nih.gov

Alternative Synthetic Routes for Direct C-3 Functionalization

While the formylation-reduction sequence is a robust pathway, research into the direct C-H functionalization of quinolines offers more atom- and step-economical alternatives. nih.gov Achieving regioselectivity at the C-3 position is a significant challenge due to the electronic properties of the quinoline ring, which favor functionalization at other positions like C-2, C-4, and C-8. acs.org

However, novel catalytic systems are being developed to overcome this challenge. A nickel-catalyzed method has been reported for the exclusive C3-selective functionalization of unactivated quinolines with various electrophiles at room temperature. acs.org This strategy is based on the transformation of quinolines into more nucleophilic 1,4-dihydroquinoline (B1252258) intermediates, which then react selectively at the β-position to the nitrogen. acs.org Another approach involves a metal-free, base-assisted hetero-Diels-Alder ([4+2] cycloaddition) reaction between in situ generated azadienes and terminal alkynes, which provides a regioselective route to C-3 functionalized quinolines. researchgate.net These advanced methods could potentially be adapted to directly introduce a hydroxymethyl group or a suitable precursor at the C-3 position of the 2-chloro-6,7-dimethylquinoline scaffold.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product in any synthetic sequence. beilstein-journals.org This involves systematically varying parameters such as the choice of catalyst, solvent, temperature, reaction time, and reactant stoichiometry. nih.govresearchgate.net

For the synthesis of the quinoline core, optimization experiments have shown that solvent choice can significantly impact product yield. nih.gov For instance, in a study on metal-free heterogeneous catalysts, solvent-free conditions at 100°C were found to be optimal. nih.gov When solvents were necessary, polar aprotic solvents like DMF often proved superior to protic solvents such as ethanol. rsc.org

Catalyst loading is another critical parameter. Optimization studies aim to find the lowest possible catalyst concentration that still affords a high yield in a reasonable time, which is both economically and environmentally beneficial. nih.gov Temperature and reaction duration are also interdependent; higher temperatures often lead to shorter reaction times, but can also result in the formation of unwanted byproducts, necessitating a careful balance to achieve high selectivity. nih.gov

| Parameter | Objective | Typical Considerations | Reference |

|---|---|---|---|

| Solvent | Maximize yield, improve solubility, facilitate heat transfer | Polarity (protic vs. aprotic), boiling point, environmental impact (green solvents) | nih.govrsc.org |

| Temperature | Achieve sufficient reaction rate while minimizing side reactions | Activation energy of the desired pathway vs. competing pathways | nih.gov |

| Catalyst | Increase reaction rate and control selectivity | Activity, stability, cost, recyclability, catalyst loading | nih.govresearchgate.net |

| Reaction Time | Ensure complete conversion without product degradation | Monitored by techniques like TLC or NMR | nih.gov |

Catalyst Selection and Concentration Effects

The synthesis of this compound is critically dependent on catalytic processes, both in the creation of its aldehyde precursor and the final reduction step.

The precursor, 2-chloro-6,7-dimethylquinoline-3-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction. niscpr.res.inijsr.net This reaction utilizes a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). niscpr.res.inorganic-chemistry.org In this context, DMF and POCl₃ are not just reagents but act as a catalytic system to achieve the cyclization and formylation of an N-(3,4-dimethylphenyl)acetamide starting material. The molar ratio of these components is crucial; an excess of the Vilsmeier reagent is typically required to drive the reaction to completion. nih.gov For instance, a common procedure involves using a 7:3 molar ratio of POCl₃ to DMF, with the acetanilide substrate being the limiting reactant. nih.govresearchgate.net

The subsequent and final step is the selective reduction of the aldehyde group of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde to a primary alcohol. This transformation requires a chemoselective reducing agent that does not affect the chloro- and quinoline functionalities. Sodium borohydride (NaBH₄) is a widely used and effective reagent for this purpose. nih.gov

To enhance the efficiency and selectivity of the reduction, solid acid catalysts can be employed. Montmorillonite K-10, a type of clay catalyst, has been shown to be effective in this role when used in conjunction with sodium borohydride. nih.gov The catalytic activity of Montmorillonite K-10 stems from its acidic sites, which can activate the carbonyl group of the aldehyde, making it more susceptible to hydride attack from NaBH₄. While specific concentration effect studies on this particular substrate are not extensively documented, research on analogous reductions indicates that a catalytic amount of Montmorillonite K-10 is sufficient. The concentration of sodium borohydride is typically stoichiometric or in slight excess (e.g., 1 to 1.5 equivalents) relative to the aldehyde to ensure complete conversion. nih.gov

Table 1: Catalyst Systems in the Synthesis of this compound and its Precursor

| Synthetic Step | Precursor/Reactant | Catalytic System | Typical Molar Ratio (Catalyst:Substrate) | Function |

|---|---|---|---|---|

| Vilsmeier-Haack Cyclization | N-(3,4-dimethylphenyl)acetamide | POCl₃ / DMF | >5:1 (Reagent:Substrate) | Cyclization & Formylation |

| Aldehyde Reduction | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | NaBH₄ / Montmorillonite K-10 | 1:1 (NaBH₄), Catalytic (K-10) | Selective Carbonyl Reduction |

Solvent Systems and Reaction Media Engineering

The choice of solvent is a critical parameter that influences reaction rates, yields, and the ease of product isolation.

In the Vilsmeier-Haack synthesis of the aldehyde precursor, N,N-dimethylformamide (DMF) often serves a dual role as both a reagent and the solvent. researchgate.net Its high polarity and boiling point are suitable for the reaction conditions. However, in many reported procedures for analogous compounds, the reaction is carried out using an excess of the POCl₃ and DMF reagents, effectively making the reagent mixture the reaction medium without an additional inert solvent. ijsr.net

For the reduction of 2-chloro-6,7-dimethylquinoline-3-carbaldehyde to the target alcohol, the solvent system must be carefully chosen to be compatible with the reducing agent. Protic solvents, such as methanol or ethanol, are commonly used with sodium borohydride. nih.gov Methanol is particularly effective as it readily dissolves NaBH₄ and the aldehyde substrate, creating a homogeneous reaction medium that facilitates efficient interaction between the reactants. google.com

An alternative approach involves solid-phase or solvent-free reaction conditions, which align with the principles of green chemistry. For the reduction step, a method has been demonstrated for the analogous 2-chloro-6-methylquinoline-3-carbaldehyde where the reactants (aldehyde, NaBH₄, and Montmorillonite K-10) are mixed in an open vessel without a solvent and irradiated with microwaves. nih.gov This solvent-free approach can lead to significantly reduced reaction times and simplified work-up procedures. After the reaction, a solvent like ethyl acetate (B1210297) is added simply to aid in the separation and filtration of the catalyst and inorganic byproducts. nih.gov

Table 2: Solvent Systems and Their Roles

| Synthetic Step | Solvent System | Role of Solvent | Advantages |

|---|---|---|---|

| Vilsmeier-Haack Cyclization | N,N-Dimethylformamide (DMF) | Reagent & Medium | Solubilizes reactants, high boiling point |

| Aldehyde Reduction (Conventional) | Methanol / Ethanol | Reaction Medium | Solubilizes NaBH₄ and substrate |

| Aldehyde Reduction (Green) | Solvent-Free (Microwave) | None (during reaction) | Reduced waste, rapid reaction |

| Work-up / Purification | Ethyl Acetate / Petroleum Ether | Extraction & Eluent | Selective solubility for product separation |

Temperature and Pressure Control Strategies

Precise control of temperature is essential throughout the synthesis to ensure optimal yields and minimize the formation of byproducts. The reactions are typically conducted at atmospheric pressure, as pressure control is not a critical variable for these transformations.

The Vilsmeier-Haack reaction is highly exothermic, necessitating careful temperature management. The initial addition of phosphorus oxychloride to DMF is performed at a low temperature, typically between 0-5 °C, to control the rate of formation of the Vilsmeier reagent. semanticscholar.org After the addition of the N-(3,4-dimethylphenyl)acetamide substrate, the reaction mixture is gradually heated. A sustained period of heating, often at temperatures between 80-90 °C for several hours (e.g., 15-16 hours), is required to drive the cyclization and formylation to completion. ijsr.netnih.gov

For the reduction of the aldehyde to the alcohol, temperature control depends on the chosen methodology. When using sodium borohydride in a conventional solvent like methanol, the reaction is often carried out at room temperature. nih.gov The reduction is typically rapid and does not require heating. In some cases, initial mixing may be done at a lower temperature (0 °C) to moderate the reaction rate, particularly for large-scale syntheses.

In contrast, the solvent-free microwave-assisted method utilizes high-energy irradiation to achieve a rapid increase in the internal temperature of the reaction mixture. A typical protocol might involve irradiation at a power of 500 W for a short duration, such as 5 minutes. nih.gov This strategy dramatically accelerates the reaction compared to conventional heating methods.

Table 3: Temperature and Pressure Parameters

| Synthetic Step | Stage | Temperature | Pressure | Rationale |

|---|---|---|---|---|

| Vilsmeier-Haack Cyclization | Reagent Addition | 0–5 °C | Atmospheric | Control of exothermic reaction |

| Reaction | 80–90 °C | Atmospheric | To overcome activation energy for cyclization | |

| Aldehyde Reduction (Conventional) | Reaction | Room Temperature | Atmospheric | Reaction is facile at ambient temperature |

| Aldehyde Reduction (Microwave) | Reaction | N/A (500 W Power) | Atmospheric | Rapid energy input to accelerate reaction |

Purification Methodologies and Efficiency

Effective purification protocols are crucial for isolating this compound in high purity. The purification strategy typically involves a multi-step approach including work-up, extraction, and chromatography or recrystallization.

Following the Vilsmeier-Haack reaction, the work-up procedure involves quenching the reaction mixture by pouring it onto crushed ice. nih.gov This hydrolyzes any remaining reactive species and precipitates the crude 2-chloro-6,7-dimethylquinoline-3-carbaldehyde product. The solid can then be collected by filtration. Further purification of the aldehyde is often achieved by recrystallization from a mixed solvent system, such as petroleum ether and ethyl acetate. nih.govresearchgate.net This method is effective for removing impurities and yielding a crystalline product suitable for the subsequent reduction step.

After the reduction of the aldehyde, the work-up begins with the removal of the solid catalyst (e.g., Montmorillonite K-10) by filtration. The filtrate, containing the product, is then typically concentrated under reduced pressure to remove the solvent. The resulting crude product is then subjected to a final purification step.

Column chromatography is the most common and effective method for obtaining highly pure this compound. nih.gov Silica gel is used as the stationary phase, and a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is used as the mobile phase (eluent). nih.gov The polarity of the eluent is optimized to achieve good separation of the desired alcohol from any unreacted aldehyde and other non-polar impurities. The efficiency of this process is generally high, yielding the final product with purity levels often exceeding 95%.

Table 4: Purification Strategy Overview

| Stage | Compound | Method | Solvents/Reagents | Purpose |

|---|---|---|---|---|

| Work-up (Aldehyde) | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | Quenching & Filtration | Ice-water | Precipitation of crude product |

| Purification (Aldehyde) | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | Recrystallization | Petroleum Ether / Ethyl Acetate | Removal of soluble impurities |

| Work-up (Alcohol) | This compound | Filtration & Evaporation | Ethyl Acetate | Removal of catalyst and reaction solvent |

| Purification (Alcohol) | this compound | Column Chromatography | Silica Gel, Petroleum Ether / Ethyl Acetate | Isolation of high-purity final product |

Chemical Reactivity and Derivatization Pathways of 2 Chloro 6,7 Dimethylquinoline 3 Methanol

Reactivity of the Quinoline (B57606) Heterocycle

The reactivity of the core quinoline structure in 2-Chloro-6,7-dimethylquinoline-3-methanol is dominated by the halogenated pyridine (B92270) ring and the substituted benzene (B151609) ring.

The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of 2-chloroquinolines, where the electron-withdrawing nitrogen atom activates the C-2 and C-4 positions towards attack by nucleophiles. The presence of the chlorine atom makes it an excellent leaving group, facilitating its displacement by a wide array of nucleophiles.

Research on analogous 2-chloroquinoline-3-carbaldehydes has demonstrated that the C-2 chlorine can be readily replaced by various nucleophiles, a reactivity that is directly applicable to this compound. rsc.org These reactions typically proceed under thermal or microwave-assisted conditions and can be catalyzed by bases. Examples of successful nucleophilic substitutions include reactions with:

Nitrogen Nucleophiles: Amines such as morpholine (B109124) and piperidine, as well as hydrazine (B178648) and sodium azide, have been shown to displace the C-2 chlorine to form the corresponding 2-amino-, 2-hydrazino-, and 2-azidoquinolines. rsc.orgnih.gov The reaction with sodium azide, for example, leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system through subsequent intramolecular cyclization. rsc.org

Oxygen Nucleophiles: Hydrolysis can replace the chlorine with a hydroxyl group, converting the 2-chloroquinoline (B121035) into a quinolin-2(1H)-one derivative. rsc.orgnih.gov This is often achieved using acidic conditions or microwave irradiation in an acetic acid/sodium acetate (B1210297) buffer. nih.gov Similarly, alkoxides can be used to introduce alkoxy groups.

Sulfur Nucleophiles: Thiolates (SR) can be employed to synthesize 2-thioether derivatives of the quinoline core. rsc.org

Carbon Nucleophiles: Organometallic reagents, such as organolithium compounds, can displace the chlorine to form new carbon-carbon bonds. rsc.org

The table below summarizes representative nucleophilic substitution reactions performed on the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold, illustrating the versatility of the C-2 position.

| Nucleophile | Reagent/Conditions | Product Type |

| Morpholine | Dimethylaminopyridine (catalyst) | 2-Morpholinoquinoline |

| Phenyl hydrazine | Refluxing methanol (B129727) | 2-(2-Phenylhydrazono)quinoline |

| Sodium azide | Acetic acid | Tetrazolo[1,5-a]quinoline |

| Acetic Acid/Sodium Acetate | Microwave irradiation | Quinolin-2(1H)-one |

| Thioglycolic acid (after forming hydrazone) | Zinc chloride, boiling methanol | 2-(Thiazolidinon-yl)quinoline |

This table is based on reactions of the analogous 2-chloroquinoline-3-carbaldehyde. nih.gov

Electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the benzene ring rather than the electron-deficient pyridine ring. The directing effects of the substituents on the benzene ring of this compound play a crucial role in determining the position of substitution.

The 6,7-dimethyl substitution pattern is significant. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In the context of the 6,7-disubstituted quinoline ring, the available positions for electrophilic attack are C-5 and C-8. Both positions are ortho to one of the methyl groups (C-5 is ortho to the C-6 methyl, and C-8 is ortho to the C-7 methyl), making them the most probable sites for substitution.

While specific studies on the electrophilic substitution of this compound are not widely documented, general principles of EAS on quinoline derivatives suggest that reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions would proceed at either the C-5 or C-8 position, or yield a mixture of both isomers. researchgate.net The strong activation provided by the two methyl groups would facilitate these reactions under standard electrophilic substitution conditions.

Transformations of the C-3 Hydroxymethyl Group

The primary alcohol at the C-3 position is a versatile functional handle that can be readily converted into other functional groups.

The primary alcohol of the hydroxymethyl group can be oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to Carbaldehyde: The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603) can be achieved through the controlled oxidation of this compound. This transformation typically employs mild oxidizing agents that prevent over-oxidation to the carboxylic acid. The reverse reaction, the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) to the corresponding methanol using sodium borohydride (B1222165), has been experimentally demonstrated, confirming the direct relationship between these two oxidation states. nih.govnih.gov

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly into 2-Chloro-6,7-dimethylquinoline-3-carboxylic acid. Alternatively, the intermediate aldehyde can be further oxidized. Studies on related 2-chloro-3-formylquinolines have shown that the aldehyde group can be oxidized to a carboxylic acid using reagents like alkaline silver nitrate. researchgate.net A Cannizzaro reaction on 2-chloro-3-formylquinolines, which involves disproportionation, simultaneously yields both the corresponding alcohol and carboxylic acid, further highlighting the accessibility of these three oxidation states. ias.ac.in

| Starting Material | Reagent/Conditions | Product |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄), Montmorillonite (B579905) K-10 | (2-Chloro-6-methylquinolin-3-yl)methanol |

| 2-Chloro-3-formylquinoline | Alkaline silver nitrate | 2-Chloroquinoline-3-carboxylic acid |

| 2-Chloro-3-formylquinoline | NaOH/Methanol (Cannizzaro) | Mixture of 2-methoxyquinolin-3-yl-methanol and 2-methoxyquinoline-3-carboxylic acid |

This table includes the reverse reduction reaction and reactions of analogous compounds to demonstrate the transformations. nih.govresearchgate.netias.ac.in

The hydroxyl group can be substituted with a halogen, most commonly chlorine, to produce a 2-chloro-3-(chloromethyl)quinoline (B1586034) derivative. This transformation is a standard procedure in organic synthesis, typically accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₅). The resulting 3-chloromethyl group is a reactive electrophile, making it a valuable intermediate for further synthetic modifications, such as the introduction of nucleophiles at the benzylic position. The utility of 2-chloro-3-(chloromethyl)quinolines as synthetic precursors has been documented, for instance, in their reaction with terminal acetylenes in the presence of a palladium catalyst. chim.it

As a primary alcohol, the C-3 hydroxymethyl group readily undergoes esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can be converted to its corresponding ester via Fischer esterification. athabascau.ca This reaction is reversible and is typically driven to completion by removing the water formed or using an excess of one of the reactants.

Etherification: The formation of ethers can be achieved through various methods. For instance, the Williamson ether synthesis could be employed by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another powerful method is the Mitsunobu reaction, which allows for the coupling of the alcohol with a nucleophile (such as an N-heterocycle or a phenol) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). The successful use of (2-chloroquinolin-3-yl)methanol (B155800) in Mitsunobu reactions to achieve regioselective N-alkylation of N-heterocyclic compounds has been reported, demonstrating the viability of this pathway for forming C-O-N bonds, a type of etherification. researchgate.net

Functionalization of the Alkyl Substituents at C-6 and C-7

The presence of two methyl groups on the carbocyclic ring of the quinoline scaffold at positions C-6 and C-7 offers opportunities for a variety of functionalization reactions, primarily targeting the benzylic C-H bonds. These transformations are crucial for synthesizing a diverse range of derivatives with potentially altered biological activities or physicochemical properties. The primary pathways for the derivatization of these methyl groups include oxidation and halogenation.

Oxidation Reactions:

The benzylic methyl groups of the 6,7-dimethylquinoline (B181126) core are susceptible to oxidation to various higher oxidation states, including aldehydes, carboxylic acids, or the corresponding alcohols. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic or neutral medium can facilitate the exhaustive oxidation of one or both methyl groups to carboxylic acids. This transformation would yield 2-chloro-3-(hydroxymethyl)quinoline-6-carboxylic acid, 2-chloro-3-(hydroxymethyl)quinoline-7-carboxylic acid, or the corresponding dicarboxylic acid. The regioselectivity of this reaction can be influenced by the electronic properties of the quinoline ring system.

Oxidation to Aldehydes: More controlled oxidation to the aldehyde stage can be achieved using milder reagents. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known for the selective oxidation of benzylic C-H bonds and could potentially be employed to convert the methyl groups to formyl groups. epa.gov This would result in the formation of 2-chloro-3-(hydroxymethyl)-6-formylquinoline and its C-7 isomer.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic reagent for the oxidation of benzylic alcohols to aldehydes. While the primary alcohol at C-3 would also be a target for this reagent, careful control of stoichiometry and reaction conditions might allow for selective oxidation of the methyl groups if they were first converted to their corresponding benzyl (B1604629) alcohols through a different synthetic route.

The following table summarizes potential oxidation products of the C-6 and C-7 methyl groups:

| Oxidizing Agent | Potential Product(s) | Oxidation State of C-6/C-7 Substituent |

| KMnO₄ | 2-Chloro-3-(hydroxymethyl)quinoline-6,7-dicarboxylic acid | Carboxylic Acid |

| DDQ | 2-Chloro-6-formyl-3-(hydroxymethyl)quinoline-7-methylquinoline | Aldehyde |

| DDQ (excess) | 2-Chloro-6,7-diformyl-3-(hydroxymethyl)quinoline | Aldehyde |

Halogenation Reactions:

The benzylic positions of the C-6 and C-7 methyl groups are also amenable to free-radical halogenation, most commonly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. daneshyari.com This reaction proceeds via a benzylic radical intermediate and would lead to the formation of mono- or di-brominated products.

Mono-bromination: The reaction can be controlled to favor the introduction of a single bromine atom on either the C-6 or C-7 methyl group, yielding 6-(bromomethyl)-2-chloro-7-methylquinoline-3-methanol and 7-(bromomethyl)-2-chloro-6-methylquinoline-3-methanol. These brominated derivatives are versatile synthetic intermediates, amenable to nucleophilic substitution reactions to introduce a wide array of functional groups.

Di-bromination: With an excess of the halogenating agent, di-bromination can occur, leading to the formation of 6,7-bis(bromomethyl)-2-chloroquinoline-3-methanol.

The table below outlines the potential halogenation products:

| Halogenating Agent | Potential Product(s) | Functional Group Introduced |

| NBS, AIBN | 6-(Bromomethyl)-2-chloro-7-methylquinoline-3-methanol | Bromomethyl |

| NBS, AIBN (excess) | 6,7-Bis(bromomethyl)-2-chloroquinoline-3-methanol | Bromomethyl |

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity:

When considering the functionalization of the two methyl groups at C-6 and C-7, the question of regioselectivity arises: will the reaction occur preferentially at one position over the other? The electronic nature of the quinoline ring system plays a significant role in determining the relative reactivity of the C-6 and C-7 methyl groups.

The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but also influences the stability of intermediates in radical reactions. In the context of free-radical bromination, studies on unsymmetrical dimethylated pyridines have shown that the methyl group farther away from the deactivating nitrogen atom is preferentially halogenated. daneshyari.comohiolink.edugoogle.com This is attributed to the inductive electron-withdrawing effect of the nitrogen atom, which destabilizes the benzylic radical intermediate.

Applying this principle to this compound, the C-7 methyl group is further removed from the nitrogen atom at position 1 compared to the C-6 methyl group. Therefore, it is plausible to predict that the benzylic radical at the C-7 position would be slightly more stable than the one at the C-6 position. Consequently, free-radical halogenation is expected to show a preference for the C-7 methyl group.

In the case of oxidation reactions, the regioselectivity can be more complex and may depend on the specific oxidant and mechanism. For electrophilic oxidizing agents, the relative electron density of the C-6 and C-7 positions would be a determining factor. However, for many benzylic oxidations that proceed through radical or hydride abstraction mechanisms, the relative stability of the resulting intermediates would again be key.

Stereochemical Control:

The derivatization of the C-6 and C-7 methyl groups of this compound does not inherently involve the creation or modification of a stereocenter at these positions, as the reactions typically involve the three protons of the methyl group.

However, the existing C-3 hydroxymethyl group introduces a prochiral center. While the parent molecule is achiral, reactions at the C-3 position or the introduction of a chiral center elsewhere in the molecule could lead to diastereomers. For instance, if a derivatization at C-6 or C-7 were to be carried out on a molecule where the C-3 alcohol has been resolved into a single enantiomer or converted to a chiral ester, the existing stereocenter could potentially influence the approach of reagents to the methyl groups, leading to diastereoselectivity. This would be highly dependent on the specific reaction, the nature of the chiral auxiliary, and the reaction conditions.

In the absence of any pre-existing chirality or the use of chiral reagents or catalysts, reactions at the C-6 and C-7 methyl groups are not expected to exhibit stereochemical control. Free-radical reactions, in particular, are notoriously difficult to control stereochemically without the influence of a chiral environment.

Mechanistic Investigations of Chemical Processes Involving 2 Chloro 6,7 Dimethylquinoline 3 Methanol

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis

The synthesis of the 2-chloro-6,7-dimethylquinoline core, a precursor to the title compound, is commonly achieved through the Vilsmeier-Haack reaction. This method is highly effective for the preparation of 2-chloro-3-formylquinolines from readily available N-arylacetamides. wikipedia.orgalfa-chemistry.com The reaction involves formylation and cyclization, driven by the potent electrophilic nature of the Vilsmeier reagent. fiveable.me

The mechanism unfolds as follows:

Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of a substituted amide, N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. libretexts.org

Electrophilic Attack : The N-(3,4-dimethylphenyl)acetamide, the substrate, acts as the nucleophile. The enol form of the acetamide (B32628) attacks the electrophilic carbon of the Vilsmeier reagent.

Intermediate Formation : This attack leads to the formation of an initial adduct. Subsequent elimination of HCl and rearrangement yields a more complex iminium intermediate.

Intramolecular Cyclization : The electron-rich dimethyl-substituted benzene (B151609) ring of the intermediate then performs an intramolecular electrophilic aromatic substitution, attacking a carbon atom of the iminium moiety. This key step forms the new six-membered ring, establishing the quinoline core.

Aromatization and Chlorination : The cyclized intermediate undergoes dehydration and subsequent rearrangement. The process concludes with the incorporation of a chloride ion at the C-2 position and the formation of a formyl group at C-3, yielding the stable aromatic 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603). iipseries.org The final carbaldehyde is then reduced in a separate step to afford the target 2-Chloro-6,7-dimethylquinoline-3-methanol.

The progression of the Vilsmeier-Haack reaction is dictated by the stability and reactivity of several key intermediates and the energy of the associated transition states.

Vilsmeier Reagent (Chloroiminium ion) : This is the primary electrophile of the reaction. Its high reactivity is due to the positive charge on the nitrogen atom, which makes the attached carbon highly susceptible to nucleophilic attack. libretexts.org

Wheland Intermediate : During the intramolecular cyclization step, the attack of the aromatic ring on the iminium ion proceeds through a transition state leading to a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. The stability of this intermediate is a critical factor in determining the rate and success of the ring-closure. rsc.org Electron-donating groups, such as the two methyl groups on the aniline (B41778) ring, help to stabilize this positively charged intermediate, thus facilitating the cyclization process. wikipedia.org

Alkoxysulfonium Ion : In the subsequent reduction of the formyl group to a hydroxymethyl group (not part of the Vilsmeier-Haack reaction itself), if an activated DMSO oxidation like the Swern oxidation were reversed, an alkoxysulfonium ion would be a key intermediate. wikipedia.org In the synthetic direction, the reduction is typically achieved with a hydride reagent like sodium borohydride (B1222165), proceeding through a simpler nucleophilic addition mechanism.

The rate-determining step of the Vilsmeier-Haack cyclization is generally considered to be the intramolecular electrophilic attack of the aromatic ring, as this step disrupts the aromaticity of the benzene ring to form the high-energy Wheland intermediate. rsc.org

Mechanistic Pathways of Post-Synthetic Modifications

Once the this compound molecule is synthesized, its reactivity is primarily centered around the chloro substituent at the C-2 position and the hydroxymethyl group at the C-3 position.

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic displacement. This transformation does not follow a classical Sₙ1 or Sₙ2 pathway but instead proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. chemistrysteps.comnumberanalytics.com The pyridine-like nitrogen atom in the quinoline ring is strongly electron-withdrawing, which reduces the electron density at the C-2 and C-4 positions, making them electrophilic and thus activated for nucleophilic attack. iipseries.org

The SₙAr mechanism is a two-step process:

Addition Step : A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge is delocalized over the aromatic system and, crucially, onto the electronegative nitrogen atom, which stabilizes the intermediate. This initial addition is typically the rate-determining step of the reaction. chemistrysteps.com

Elimination Step : The aromaticity of the ring is restored in a rapid second step, where the leaving group (chloride ion) is expelled from the Meisenheimer complex.

The reactivity in SₙAr reactions is influenced more by the electrophilicity of the carbon being attacked than by the leaving group's ability. Consequently, activating electron-withdrawing groups ortho or para to the leaving group significantly accelerate the reaction by stabilizing the anionic intermediate. chemistrysteps.com

| Step | Description | Key Intermediate | Driving Force |

|---|---|---|---|

| 1 (Rate-Determining) | Nucleophilic attack at C-2 | Meisenheimer Complex (Anionic σ-adduct) | Electrophilicity of C-2 due to ring nitrogen |

| 2 (Fast) | Elimination of Chloride | None | Restoration of aromaticity |

The primary alcohol of the 3-hydroxymethyl group is a versatile functional handle that can be converted into other functionalities through several well-established mechanisms.

Oxidation to an Aldehyde (Swern Oxidation) : A mild conversion of the 3-hydroxymethyl group back to its parent 3-formyl group can be achieved via the Swern oxidation, which avoids over-oxidation to the carboxylic acid. wikipedia.org

Activation of DMSO : At low temperatures (-78 °C), dimethyl sulfoxide (B87167) (DMSO) reacts with oxalyl chloride to produce the highly reactive chloro(dimethyl)sulfonium chloride. wikipedia.org

Formation of Alkoxysulfonium Ion : The hydroxymethyl group of the quinoline attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion to form a key alkoxysulfonium ion intermediate. masterorganicchemistry.com

Deprotonation and Ylide Formation : A hindered base, typically triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. wikipedia.org

Elimination : The ylide undergoes an intramolecular elimination via a five-membered ring transition state. The base abstracts the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.orgwikipedia.org

Conversion to 3-Chloromethylquinoline (Using Thionyl Chloride) : The hydroxyl group can be replaced by a chlorine atom using a reagent like thionyl chloride (SOCl₂).

The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of SOCl₂ and displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. libretexts.org

This intermediate is an excellent leaving group. The previously displaced chloride ion now acts as a nucleophile and attacks the benzylic carbon in a standard Sₙ2 fashion. libretexts.org

This backside attack leads to the cleavage of the C-O bond, displacing the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The result is the formation of 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline.

Etherification (Williamson Ether Synthesis) : The hydroxymethyl group can be converted into an ether. This is typically achieved by a two-step sequence based on the Williamson ether synthesis.

Conversion to an Alkyl Halide : First, the hydroxymethyl group is converted to a better leaving group, such as the 3-chloromethylquinoline described in the previous section.

Sₙ2 Displacement : An alkoxide (RO⁻), generated by deprotonating a desired alcohol with a strong base like sodium hydride (NaH), is then used as a nucleophile. The alkoxide attacks the electrophilic carbon of the 3-chloromethyl group in a classic Sₙ2 reaction, displacing the chloride and forming the C-O bond of the new ether. researchgate.netmasterorganicchemistry.com This method is highly efficient for primary alkyl halides. masterorganicchemistry.com

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of chemical reactions involving quinoline derivatives. masterorganicchemistry.com These methods allow for the detailed examination of reaction pathways, transition state structures, and the electronic properties of intermediates that are often difficult or impossible to study experimentally. researchgate.netorganic-chemistry.org

DFT calculations are widely used to:

Model Reaction Intermediates and Transition States : Geometries of reactants, intermediates, transition states, and products can be optimized to find their lowest energy conformations. For instance, the structure of the Meisenheimer complex in the SₙAr reaction can be modeled to understand how the negative charge is distributed and stabilized by the quinoline ring.

Calculate Activation Energies : By determining the energies of the transition states relative to the reactants, DFT can be used to calculate the activation energy barriers for different reaction pathways. This allows researchers to predict which mechanism is more favorable. For example, calculations can confirm that the addition step is the rate-determining barrier in the SₙAr mechanism.

Analyze Electronic Structure : DFT provides insights into the electronic properties that govern reactivity. Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict sites of electrophilic and nucleophilic attack. masterorganicchemistry.com For SₙAr on 2-chloroquinolines, the LUMO coefficients are expected to be largest at the C-2 and C-4 positions, identifying them as the most likely sites for nucleophilic attack. Similarly, Molecular Electrostatic Potential (MEP) maps can visually represent electron-rich and electron-poor regions of a molecule, guiding predictions about reactivity.

These computational studies provide a quantitative and visual framework that complements experimental findings, offering a deeper understanding of the intricate details of reaction mechanisms. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Chloro-6,7-dimethylquinoline-3-methanol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would show signals for the protons on the quinoline (B57606) ring. The proton at position 4 is anticipated to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and the chloro substituent. The protons at positions 5 and 8 would likely appear as singlets as well, owing to the substitution pattern on the benzene (B151609) ring portion.

The two methyl groups at positions 6 and 7 would each give rise to a singlet in the upfield region of the spectrum. The chemical shifts of these methyl protons would be influenced by their position on the aromatic ring. The methylene (B1212753) protons of the methanol (B129727) group at position 3 are expected to appear as a singlet, or potentially a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself would present as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | Downfield | s |

| H-5 | Aromatic region | s |

| H-8 | Aromatic region | s |

| -CH₃ (at C6) | Upfield | s |

| -CH₃ (at C7) | Upfield | s |

| -CH₂OH | Mid-field | s or d |

| -OH | Variable | br s |

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the structure. The chemical shifts of the carbon atoms in the quinoline ring would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and methanol substituents.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectroscopy would be utilized to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. Quaternary carbons, such as C-2, C-3, C-6, C-7, C-8a, and C-4a, would be absent from the DEPT-135 spectrum, aiding in their identification.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

| C-2 | Downfield | Absent |

| C-3 | Mid-field | Absent |

| C-4 | Downfield | Positive |

| C-4a | Aromatic region | Absent |

| C-5 | Aromatic region | Positive |

| C-6 | Aromatic region | Absent |

| C-7 | Aromatic region | Absent |

| C-8 | Aromatic region | Positive |

| C-8a | Aromatic region | Absent |

| -CH₃ (at C6) | Upfield | Positive |

| -CH₃ (at C7) | Upfield | Positive |

| -CH₂OH | Mid-field | Negative |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, COSY would primarily confirm the absence of coupling for the singlet aromatic and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons (C-4, C-5, C-8, the two methyl carbons, and the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in assigning the quaternary carbons by observing correlations from the nearby protons. For instance, the proton at C-4 would show correlations to C-2, C-3, C-4a, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and methyl groups would appear in the 3100-2850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. The C-Cl stretching vibration would likely be observed in the lower frequency region, typically between 800 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 2960-2850 |

| C=N, C=C | Ring stretching | 1600-1450 |

| -CH₂- | C-H bend | ~1465 |

| -CH₃ | C-H bend | ~1450 and ~1375 |

| C-O | C-O stretch | ~1050 |

| C-Cl | C-Cl stretch | 800-600 |

The fingerprint region of the IR and Raman spectra, typically below 1500 cm⁻¹, contains a complex series of bands that are characteristic of the molecule as a whole. The vibrations of the quinoline ring system, including in-plane and out-of-plane bending modes, would dominate this region. The substitution pattern on the quinoline ring would give rise to a unique fingerprint, allowing for the differentiation of this compound from other quinoline derivatives. The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region would be particularly useful in confirming the substitution pattern of the aromatic rings.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation

Accurate Mass Determination and Elemental Composition

Experimental high-resolution mass spectrometry (HRMS) data for this compound, which is necessary for the precise determination of its molecular weight and elemental composition, is not available in the provided search results.

Fragmentation Patterns for Structural Confirmation

Specific fragmentation patterns for this compound from mass spectrometry experiments are not documented in the available literature.

Electronic Absorption (UV-Visible) Spectroscopy

Analysis of Chromophoric Systems and Electronic Transitions

No experimental UV-Visible spectroscopy data for this compound, which would allow for the analysis of its chromophoric systems and electronic transitions, could be located in the provided search results.

Computational Chemistry and Theoretical Studies of 2 Chloro 6,7 Dimethylquinoline 3 Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is a preferred tool for studying quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. arabjchem.orgrsc.org DFT calculations can elucidate geometric structures, reaction mechanisms, and various molecular properties by approximating the exchange-correlation energy, a complex term that includes all quantum effects. nih.govrsc.org The B3LYP functional is a commonly employed hybrid functional for such calculations on organic molecules. nih.govrjptonline.org

Geometry Optimization and Conformal Analysis

A fundamental step in any computational study is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. scirp.org For 2-Chloro-6,7-dimethylquinoline-3-methanol, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized geometry represents the most stable conformation of the molecule in the gas phase. rsc.org

This theoretical structure can then be compared with experimental data, such as that from X-ray crystallography of similar compounds, to validate the accuracy of the computational method. For instance, studies on other 2-chloroquinoline (B121035) derivatives have shown a good correlation between DFT-optimized bond lengths and experimentally determined values. nih.gov Conformal analysis would further explore other low-energy spatial arrangements (conformers) that might exist due to the rotation around single bonds, such as the C-C bond connecting the methanol (B129727) group to the quinoline ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgrsc.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. rsc.org For quinoline derivatives, the distribution of HOMO and LUMO orbitals often spans the aromatic ring system, indicating that this is the primary site for electronic activity. arabjchem.orgresearchgate.net DFT calculations provide precise values for these energies, allowing for the prediction of the molecule's electronic behavior. scirp.orgresearchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.83 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rjptonline.orgdeeporigin.comlibretexts.org The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. deeporigin.comwolfram.com

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol group. Blue regions signify positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack; these are often found around hydrogen atoms. deeporigin.com Green areas represent neutral potential. wolfram.com The MEP surface provides a clear, qualitative picture of the molecule's reactive sites. arabjchem.orgresearchgate.net

| Color | Potential | Interpretation | Likely Location on Compound |

|---|---|---|---|

| Red | Negative | Electron-rich, site for electrophilic attack. | Nitrogen and Oxygen atoms. |

| Blue | Positive | Electron-poor, site for nucleophilic attack. | Hydrogen atoms (especially of OH group). |

| Green | Neutral | Van der Waals surface. | Carbon-rich aromatic regions. |

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding the structure and stability of molecular systems in condensed phases. imperial.ac.ukacs.orgacs.org The NCI index is a computational tool that allows for the visualization and characterization of these weak interactions in three-dimensional space. imperial.ac.uknih.gov

This analysis is based on the electron density and its derivatives. The resulting visualization typically shows large surfaces corresponding to different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. For this compound, a prominent blue region would be expected between the hydroxyl group's hydrogen and the nitrogen atom of a neighboring molecule.

Green surfaces denote weaker van der Waals interactions, which would be present across the planar quinoline ring system.

Red surfaces signify repulsive steric clashes. imperial.ac.uk

NCI analysis provides a qualitative map of the interactions that govern the molecule's aggregation and crystal packing behavior.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation

A key application of DFT is the prediction of spectroscopic data, which serves to validate the accuracy of the calculated molecular structure. researchgate.net By comparing theoretical spectra with experimental results, researchers can confirm that the computational model is a reliable representation of the molecule. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govnih.gov High correlation between calculated and experimental shifts confirms the molecular structure. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. A scaling factor is often applied to the calculated values to correct for systematic errors in the theoretical method, leading to excellent agreement with experimental FT-IR spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. mdpi.comrsc.org This analysis helps to understand the electronic transitions occurring within the molecule, often involving the frontier molecular orbitals. mdpi.com

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C4 Chemical Shift (ppm) | 148.5 | 150.1 |

| IR | C=N Stretch (cm⁻¹) | 1535 (scaled) | 1527 |

| UV-Vis | λmax (nm) | 318 | 320 |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. dergipark.org.tr Unlike QSAR (Quantitative Structure-Activity Relationship), which typically focuses on biological activity, QSRR is concerned with chemical properties such as reaction rates or equilibrium constants. ijpras.comscispace.com

For a series of quinoline derivatives including this compound, a QSRR model could be developed to predict a specific type of reactivity, for instance, their susceptibility to nucleophilic aromatic substitution. The process would involve:

Descriptor Calculation: Calculating a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode structural, electronic, or physicochemical properties. Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges from MEP analysis, are often used. dergipark.org.tr

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the descriptors (independent variables) to the experimentally measured reactivity (dependent variable). sustech.edu

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov